UNC1666 UNC1666 UNC1666 is a dual ATP-competitive small molecule tyrosine kinase inhibitor, which potently diminishes Mer and Flt3 phosphorylation in AML.
Brand Name: Vulcanchem
CAS No.: 1429882-12-1
VCID: VC0546362
InChI: InChI=1S/C26H35N5O4S/c1-2-3-12-27-26-28-17-23-24(18-31(25(23)29-26)20-6-8-21(32)9-7-20)19-4-10-22(11-5-19)36(33,34)30-13-15-35-16-14-30/h4-5,10-11,17-18,20-21,32H,2-3,6-9,12-16H2,1H3,(H,27,28,29)/t20-,21-
SMILES: O[C@H]1CC[C@H](N2C=C(C3=CC=C(S(=O)(N4CCOCC4)=O)C=C3)C5=CN=C(NCCCC)N=C52)CC1
Molecular Formula: C26H35N5O4S
Molecular Weight: 513.66

UNC1666

CAS No.: 1429882-12-1

Cat. No.: VC0546362

Molecular Formula: C26H35N5O4S

Molecular Weight: 513.66

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

UNC1666 - 1429882-12-1

Specification

CAS No. 1429882-12-1
Molecular Formula C26H35N5O4S
Molecular Weight 513.66
IUPAC Name trans-4-{2-Butylamino-5-[4-(morpholine-4-sulfonyl)-phenyl]-pyrrolo[2,3-d]pyrimidin-7-yl}-cyclohexanol
Standard InChI InChI=1S/C26H35N5O4S/c1-2-3-12-27-26-28-17-23-24(18-31(25(23)29-26)20-6-8-21(32)9-7-20)19-4-10-22(11-5-19)36(33,34)30-13-15-35-16-14-30/h4-5,10-11,17-18,20-21,32H,2-3,6-9,12-16H2,1H3,(H,27,28,29)/t20-,21-
Standard InChI Key NDWOEUVAOGUXGP-MEMLXQNLSA-N
SMILES O[C@H]1CC[C@H](N2C=C(C3=CC=C(S(=O)(N4CCOCC4)=O)C=C3)C5=CN=C(NCCCC)N=C52)CC1
Appearance Solid powder

Introduction

Chemical Properties and Structure

UNC1666 is a pyrrolopyrimidine analogue designed using a structure-based approach to improve upon previous Mer inhibitors. Its development specifically addressed the limitations of earlier compounds like UNC1062, which demonstrated poor solubility and unfavorable pharmacokinetic properties .

PropertyDescription
CAS Number1429882-12-1
Molecular FormulaC26H35N5O4S
Molecular Weight513.66
Chemical StructurePyrrolopyrimidine scaffold
InChIInChI=1S/C26H35N5O4S/c1-2-3-12-27-26-28-17-23-24(18-31(25(23)29-26)20-6-8-21(32)9-7-20)19-4-10-22(11-5-19)36(33,34)30-13-15-35-16-14-30/h4-5,10-11,17-18,20-21,32H,2-3,6-9,12-16H2,1H3,(H,27,28,29)/t20-,21-
SMILESO[C@H]1CCC@HCC1

UNC1666 was developed as part of a new pyrrolopyrimidine scaffold with better solubility, introduced using a structure-based design approach. This compound functions as an ATP-competitive type I inhibitor, similar to UNC1062 but with improved potency and selectivity for target kinases .

Mechanism of Action

UNC1666 acts as an ATP-competitive inhibitor, competing with ATP for binding to the active site of tyrosine kinase enzymes, thereby preventing phosphorylation and downstream signaling. Its primary targets are the Mer and Flt3 receptor tyrosine kinases, both of which have been implicated as therapeutic targets in AML.

Target KinaseEnzymatic MCE IC50Inhibition Constant (Ki)
Mer0.55 nM0.16 nM
Flt30.69 nM0.67 nM
TrkA0.57 nMNot reported
Tyro-329 nMNot reported
Axl37 nMNot reported

UNC1666 demonstrates remarkable potency against both Mer and Flt3, with IC50 values in the sub-nanomolar range. This dual inhibition is particularly significant as Mer is abnormally expressed in 80-100% of AML patient samples while Flt3 internal tandem duplication (ITD) mutations occur in approximately 30-40% of AML cases .

A comprehensive protein kinase profiling panel assessed off-target activity at a concentration of 46 nM (more than 50-fold higher than its IC50 values against Mer and Flt3). At this concentration, only the Trk family proteins were inhibited greater than 95%, demonstrating the compound's selectivity. Additional testing revealed that UNC1666 also has moderate activity against Tyro-3 and Axl, which are members of the TAM receptor tyrosine kinase family along with Mer .

Effects on Signaling Pathways

UNC1666 effectively disrupts oncogenic signaling downstream of both Mer and Flt3-ITD. Short-term treatment with UNC1666 reduces Mer and Flt3 phosphorylation in a dose-dependent manner compared to vehicle (DMSO) or the negative control compound UNC1653 .

Downstream Pathway Inhibition

Treatment with UNC1666 leads to significant inhibition of critical downstream signaling molecules:

Cell Line TypeDownstream Effects
Mer-expressing (Kasumi-1, NOMO-1)Decreased phosphorylation of Erk1/2, Akt, and Stat6
Flt3-ITD (MV4;11, MOLM-13)Decreased phosphorylation of Erk1/2, Akt, and Stat5

The research demonstrated a consistent dose-dependent abrogation of these signaling pathways in both Mer-expressing and Flt3-ITD cell lines. The inhibition correlated directly with the decrease in Mer or Flt3 phosphorylation, with diminished phosphorylation noted at 50 nM, moderate decrease at 100 nM, and more complete inhibition at 300 nM .

This is significant because Mer activation in AML leads to pro-survival signaling through phosphorylation of Erk1/2, Akt, and Stat6, while Flt3-ITD mutations activate similar survival and proliferation pathways through Erk1/2, Akt, and Stat5 .

Functional Effects in AML Cell Lines

Cell Cycle Effects

Cell cycle analysis showed that UNC1666 treatment resulted in accumulation of cells in the G2M phase with 4N DNA content, with statistically significant effects at the 300 nM dose .

Sustained Growth Inhibition After Treatment

To assess whether UNC1666 could prevent rebound growth after treatment cessation, researchers conducted experiments where AML cell lines were treated with UNC1666 for 72 hours, then washed and replated in normal culture conditions for six additional days.

Cell LineTreatmentFold Increase in Viable Cell Number (Day 6)p-value
Kasumi-1Vehicle14-fold (to 2.0 × 10^5 cells/ml)-
Kasumi-1100 nM UNC16662.5-fold (to 0.3 × 10^5 cells/ml)< 0.001
MV4;11Vehicle67-fold (to 10 × 10^5 cells/ml)-
MV4;1150 nM UNC166613-fold (to 2.0 × 10^5 cells/ml)< 0.001

This experiment demonstrated that even after removal of UNC1666, treated cells exhibited significantly impaired proliferative capacity. Higher concentrations of UNC1666 resulted in even more dramatic effects on cell proliferation, with minimal viable cells detected at day 6 in all four cell lines tested .

Colony Formation Inhibition

To evaluate effects in a three-dimensional environment that might more closely approximate in vivo conditions, researchers assessed colony formation in soft agar. AML cell lines were plated in equal numbers and treated with UNC1666, negative control UNC1653, or vehicle.

Cell LineTreatmentColony Formation Reductionp-value
Kasumi-1100 nM UNC166690 ± 6%< 0.001
NOMO-1100 nM UNC166671 ± 4%< 0.001
MV4;1150 nM UNC166661 ± 22%< 0.001
MOLM-1350 nM UNC166693 ± 6%< 0.001

Treatment with UNC1666 significantly decreased colony formation compared to cells treated with vehicle or UNC1653 . This effect further supports the potential therapeutic efficacy of UNC1666 in AML.

Effects on Primary AML Patient Samples

The efficacy of UNC1666 was further validated in primary AML patient samples. Blasts obtained from six patients with AML were assessed for Mer and Flt3 expression. All samples expressed Mer (consistent with previous findings showing high prevalence of Mer expression in AML), and five out of six samples co-expressed Mer and Flt3-ITD mutations .

Treatment of these primary AML patient samples expressing Mer and/or Flt3-ITD with UNC1666 also inhibited intracellular signaling, induced apoptosis, and inhibited colony formation, mirroring the effects seen in cell lines .

This is particularly noteworthy because while no cell line other than MV4;11 (which expresses very little Mer) was found to jointly express Mer and a Flt3-ITD mutation, the majority of randomly obtained patient samples co-expressed both, highlighting the clinical relevance of a dual inhibitor .

Comparison with Other Inhibitors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator